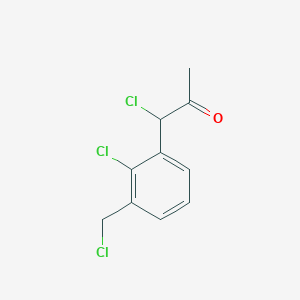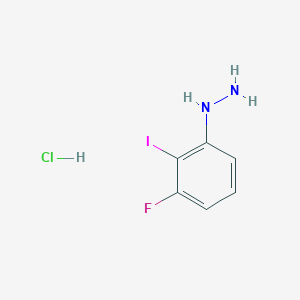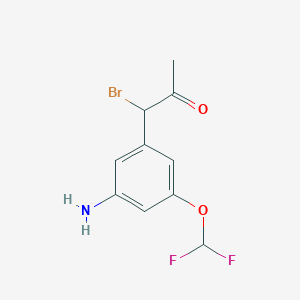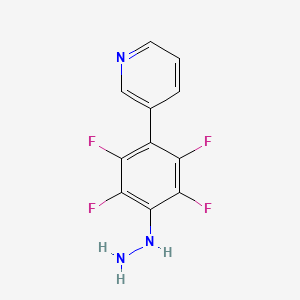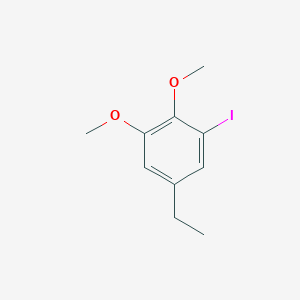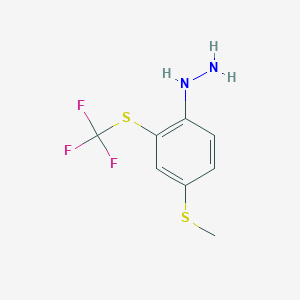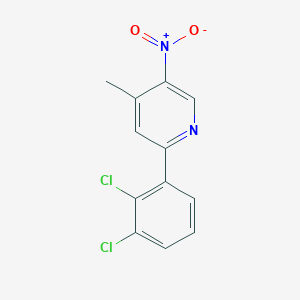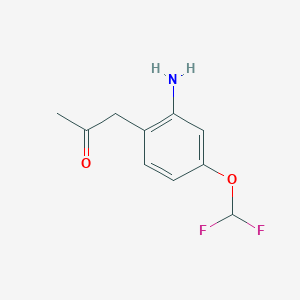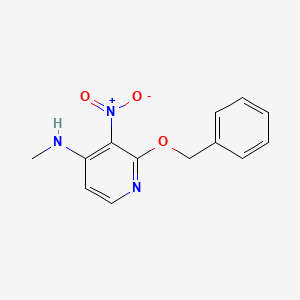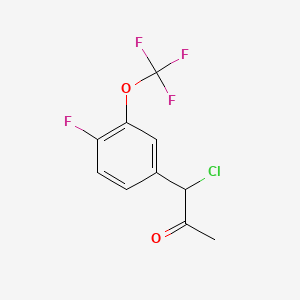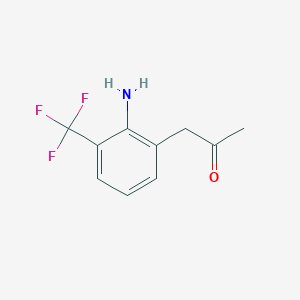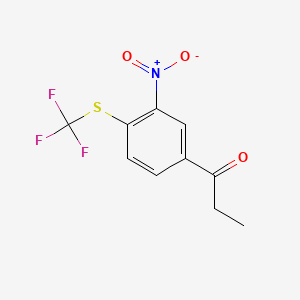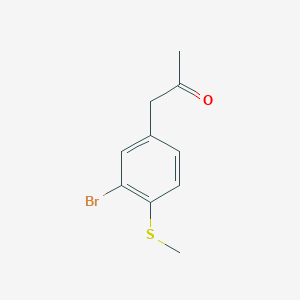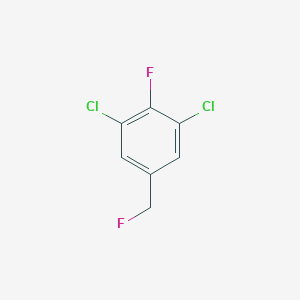
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and further reduction steps . Another method includes the bromination of 2,4-dichloro-3-fluoro-aniline, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions is one such method, which offers advantages like reduced side reactions, improved stability, and energy efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products . The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure but lacks the fluoromethyl group.
1,3-Dichloro-5-fluoro-2-(fluoromethyl)benzene: Another closely related compound with slight structural differences.
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains additional fluorine atoms and a different substituent.
Uniqueness
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the fluoromethyl group, makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C7H4Cl2F2 |
|---|---|
Molekulargewicht |
197.01 g/mol |
IUPAC-Name |
1,3-dichloro-2-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3H2 |
InChI-Schlüssel |
RWUDNYMIWQCSLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)
